molecular formula C17H14FN3O3 B6426156 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034463-52-8

2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B6426156
CAS No.: 2034463-52-8
M. Wt: 327.31 g/mol
InChI Key: SINUVPYERJLNDY-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenoxy group, a furan ring, and a pyrazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride.

    Synthesis of the Pyrazine Derivative: Concurrently, a furan-2-yl pyrazine derivative is synthesized through a series of reactions starting from furan and pyrazine precursors.

    Coupling Reaction: The final step involves the coupling of the 4-fluorophenoxyacetyl chloride with the furan-2-yl pyrazine derivative in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the furan and pyrazine rings could participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
  • 2-(4-bromophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
  • 2-(4-methylphenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide

Uniqueness

Compared to its analogs, 2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic properties, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-12-3-5-13(6-4-12)24-11-16(22)21-10-14-17(20-8-7-19-14)15-2-1-9-23-15/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINUVPYERJLNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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